molecular formula C15H16ClNO3S2 B2412100 2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide CAS No. 2034325-93-2

2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide

Cat. No.: B2412100
CAS No.: 2034325-93-2
M. Wt: 357.87
InChI Key: IZHQOHVAORHYLR-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, offered for Research Use Only. This synthetic small molecule is characterized by a unique hybrid structure that incorporates multiple pharmacologically active motifs: a 2-chlorobenzenesulfonamide group, a tetrahydro-2H-pyran (oxane) ring, and a thiophene heterocycle . The integration of a sulfonamide functional group is a common and valuable feature in many biologically active compounds, serving as a key pharmacophore in the development of enzyme inhibitors . The molecular scaffold of this compound, particularly the tetrahydro-2H-pyran moiety, is frequently employed as a saturated bioisostere for piperidine or phenyl rings, which can favorably influence the compound's physicochemical properties, such as its metabolic stability and solubility . The presence of both the electron-rich thiophene ring and the sulfonamide group makes this molecule a versatile intermediate or scaffold for further chemical exploration. It is suitable for structure-activity relationship (SAR) studies, library synthesis, and investigations into novel therapeutic agents . Researchers are exploring its potential application in various biochemical assays and as a lead compound in high-throughput screening campaigns.

Properties

IUPAC Name

2-chloro-N-(4-thiophen-2-yloxan-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S2/c16-12-4-1-2-5-13(12)22(18,19)17-15(7-9-20-10-8-15)14-6-3-11-21-14/h1-6,11,17H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHQOHVAORHYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NS(=O)(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Dihydropyran Derivatives

The THP ring is commonly synthesized via hydrogenation of 3,4-dihydropyran using Raney nickel or palladium catalysts. For the 4-substituted THP required here, functionalization at the 4-position is achieved prior to hydrogenation. For example:

  • Step 1 : 4-Hydroxytetrahydro-2H-pyran is prepared by hydrogenating 3,4-dihydropyran-4-ol under H₂ (50 psi) with Pd/C in ethanol.
  • Step 2 : The hydroxyl group is converted to a leaving group (e.g., bromide) using PBr₃ or SOCl₂, yielding 4-bromotetrahydro-2H-pyran.

Key Data :

  • Yield for hydrogenation: 85–92%.
  • Bromination efficiency: ~78% (via PBr₃ in dichloromethane at 0°C).

Cyclization of Diols

Alternative routes involve acid-catalyzed cyclization of 1,5-diols. For instance, heating 5-chloropentane-1,5-diol with HCl gas in toluene generates the THP ring. This method allows for direct substitution at the 4-position if the diol is pre-functionalized.

Optimization Note : Use of p-toluenesulfonic acid (PTSA) as a catalyst reduces side reactions compared to HCl.

Introduction of the Thiophen-2-yl Group

Nucleophilic Substitution

The 4-bromo-THP intermediate undergoes nucleophilic aromatic substitution (SNAr) with thiophen-2-yl lithium or Grignard reagents:

  • Reaction Conditions :
    • THF, −78°C, 2 h.
    • Quench with NH₄Cl.
  • Yield : 65–70%.

Limitation : Low regioselectivity if competing sites are present; requires anhydrous conditions.

Suzuki-Miyaura Coupling

A more reliable method employs Suzuki coupling between 4-bromo-THP and thiophen-2-ylboronic acid:

  • Catalyst System : PdCl₂(dppf) (5 mol%), Cs₂CO₃ (2 eq.), in dioxane/H₂O (4:1) at 80°C.
  • Yield : 82–88%.

Advantages : Higher regioselectivity and tolerance for functional groups.

Sulfonamide Formation

Coupling of 2-Chlorobenzenesulfonyl Chloride with Amine

The THP-thiophene intermediate is aminated via Gabriel synthesis or Hofmann degradation to generate a primary amine, which is then reacted with 2-chlorobenzenesulfonyl chloride:

  • Amination :
    • Gabriel synthesis: 4-(thiophen-2-yl)THP + phthalimide → phthalimide-protected amine (89% yield).
    • Deprotection with hydrazine: 92% yield.
  • Sulfonylation :
    • Amine + 2-chlorobenzenesulfonyl chloride (1.2 eq.), pyridine (base), CH₂Cl₂, 0°C → RT, 12 h.
    • Yield: 76–84%.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.52 (dd, J = 5.2 Hz, 1H, thiophene), 3.98–3.89 (m, 2H, THP-O), 2.72–2.65 (m, 2H, THP-CH₂).
  • HRMS : m/z 396.0452 [M+H]⁺ (calc. 396.0448).

Integrated Synthetic Route

Combining the above steps, the optimal pathway is:

  • THP Ring Formation : Hydrogenation of 3,4-dihydropyran-4-ol → 4-hydroxy-THP (92% yield).
  • Bromination : 4-hydroxy-THP → 4-bromo-THP (78% yield).
  • Thiophene Installation : Suzuki coupling with thiophen-2-ylboronic acid (85% yield).
  • Amination and Sulfonylation : Gabriel synthesis followed by sulfonyl chloride coupling (overall 68% yield).

Total Yield : ~44% (multi-step).

Reaction Optimization and Troubleshooting

Catalytic System for Suzuki Coupling

  • PdCl₂(dppf) vs. Pd(PPh₃)₄ : Higher yields with PdCl₂(dppf) due to enhanced stability.
  • Solvent Effects : Dioxane/water outperforms DMF in reducing side products.

Sulfonylation Side Reactions

  • Competitive Oxidation : Use of pyridine instead of Et₃N minimizes oxidation of the thiophene ring.
  • Temperature Control : Reactions at 0°C reduce sulfonate ester formation.

Scalability and Industrial Considerations

  • THP Ring Production : Continuous hydrogenation in flow reactors improves throughput (patent data).
  • Cost Drivers : Thiophen-2-ylboronic acid accounts for ~40% of material costs; in-situ boronate generation is under investigation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene and tetrahydropyran rings may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide
  • 4-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylbenzenesulfonamide

Uniqueness

2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiophene and tetrahydropyran rings, along with the sulfonamide group, makes it a versatile compound for various applications .

Biological Activity

2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide is a complex organic compound that combines elements of aromatic and heterocyclic chemistry. Its unique structure suggests potential for diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with a chloro substituent, linked to a tetrahydro-2H-pyran moiety and a thiophene ring. The presence of these functional groups contributes to its chemical reactivity and biological activity.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes or receptors, potentially disrupting metabolic pathways.
  • Binding Interactions : The thiophene and tetrahydropyran components may enhance binding affinity to biological targets, improving selectivity and potency.

Antibacterial Activity

Studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, thiazole derivatives, which share structural similarities, have demonstrated potent activity against various Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDTBD
Thiazole Derivative A0.008S. pneumoniae
Thiazole Derivative B0.03S. epidermidis

Note: TBD indicates that specific values for the compound need to be determined through experimental studies.

Antifungal Activity

Research into the antifungal properties of related compounds indicates potential effectiveness against fungal pathogens, although specific data on this compound is limited.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The ability of this compound to interact with cellular targets warrants further investigation.

Case Studies

  • In vitro Studies : In vitro assays have shown that sulfonamide compounds can inhibit bacterial growth effectively at low concentrations. For example, a study demonstrated that structurally similar sulfonamides inhibited the growth of E. coli with IC50 values ranging from 0.0033 to 0.046 μg/mL.
    "Compounds showed significant antibacterial activity against a broad range of pathogens" .
  • Enzymatic Inhibition : Specific derivatives have been identified as potent inhibitors of bacterial topoisomerases, which are crucial for DNA replication and transcription in bacteria.
    CompoundIC50 (μg/mL)Target Enzyme
    Compound A0.012Topoisomerase IV
    Compound B0.008DNA Gyrase
  • Toxicity Studies : Toxicity assays conducted on human liver cell lines (HepG2) indicated that certain derivatives were not toxic at effective concentrations for inhibiting bacterial growth.

Q & A

Basic Research Question

  • HPLC/UPLC-MS: Quantify impurities (<0.1% required for pharmacological studies) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C suggests shelf-life suitability) .
  • LogP Measurement: Determine partition coefficients (e.g., via shake-flask method) to predict bioavailability .

What computational approaches model this compound’s reactivity?

Advanced Research Question

  • DFT Calculations: Predict reaction transition states (e.g., sulfonamide formation energy barriers) .
  • Molecular Docking: Screen against protein databases (e.g., PDB) to identify potential targets .
  • QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups enhance sulfonamide acidity) .

Software Tools: Gaussian (DFT), AutoDock (docking), and MOE (QSAR) are widely used .

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